molecular formula C25H23ClN4 B2510380 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline CAS No. 332054-25-8

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline

Cat. No.: B2510380
CAS No.: 332054-25-8
M. Wt: 414.94
InChI Key: CEEJPQRSYMGZPF-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinazoline core substituted with a piperazine ring, which is further substituted with a 2-chlorophenyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both 2-chlorophenyl and 4-methylphenyl groups on the quinazoline core enhances its potential as a versatile pharmacophore in drug design.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4/c1-18-10-12-19(13-11-18)24-20-6-2-4-8-22(20)27-25(28-24)30-16-14-29(15-17-30)23-9-5-3-7-21(23)26/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJPQRSYMGZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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